Methyl 2-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylphenoxy]acetate
Overview
Description
Methyl 2-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylphenoxy]acetate is a complex organic compound that features a piperazine ring, a sulfonyl group, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylphenoxy]acetate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the piperazine derivative.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, to introduce the sulfonyl group.
Phenoxyacetate Formation: The final step involves the reaction of the sulfonylated piperazine derivative with methyl 2-bromoacetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenoxyacetate moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylphenoxy]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylphenoxy]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-[4-(4-bromophenyl)piperazin-1-yl]sulfonylphenoxy]acetate
- Methyl 2-[4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenoxy]acetate
Uniqueness
Methyl 2-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylphenoxy]acetate is unique due to the presence of the 5-chloro-2-methylphenyl group, which may confer distinct pharmacological properties compared to other similar compounds. This structural variation can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
methyl 2-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylphenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-15-3-4-16(21)13-19(15)22-9-11-23(12-10-22)29(25,26)18-7-5-17(6-8-18)28-14-20(24)27-2/h3-8,13H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEUOYZHFWMXDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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